Lysogb3
Overview
Description
Synthesis of Lysogangliosides
The synthesis of lysogangliosides, which are gangliosides lacking the fatty acid moiety, has been described in a study that involved the alkaline hydrolysis of gangliosides GM3, GM2, GM1, and GD1a. This process removed the fatty acyl and acetyl groups from the sialic acid residues, with minimal hydrolysis of the acetamido group of N-acetylgalactosamine. A two-phase system allowed for the selective protection of the sphingoid amino group, and lysogangliosides were obtained after re-N-acetylation and removal of the protective group. The overall yield was about 30%, and the structures were confirmed by chemical analysis, negative ion FAB mass spectrometry, and 1H NMR spectroscopy. This method enables the synthesis of labeled gangliosides by re-N-acylation with labeled fatty acids, as demonstrated with GM1 containing a [1-13C]palmitic acid moiety .
Molecular Structure Analysis of Lysyl Hydroxylase 3
A novel isoform of lysyl hydroxylase, lysyl hydroxylase 3 (LH3), has been characterized, revealing a polypeptide of 738 amino acids, including a signal peptide. The amino acid sequence shares high overall identity with earlier characterized isoforms LH1 and LH2, with conserved regions in the carboxyl-terminal and central parts of the molecules. Essential histidine and asparagine residues for enzymatic activity are conserved in LH3. The gene for LH3 (PLOD3) is located on human chromosome 7q36 and rat chromosome 12. LH3 gene expression is highly regulated in adult human tissues, with strong signals in heart, placenta, and pancreas. The synthesized protein in vitro hydroxylates lysyl residues in collagenous sequences in a non-triple helical conformation .
Chemical Reactions Analysis of Aminolevulinate Synthase
The role of lysine 313 in aminolevulinate synthase, an enzyme in the heme biosynthetic pathway, has been studied. Mutagenesis of lysine 313 to alanine, histidine, or glycine resulted in enzymes that could bind the pyridoxal 5'-phosphate cofactor noncovalently and form external aldimines with glycine substrate. However, these mutant enzymes lacked measurable activity, indicating that lysine 313 is not essential for cofactor binding but is crucial for catalysis .
Physical and Chemical Properties Analysis of Lysine in Bovine Mammary Epithelial Cells
Lysine (Lys) has been shown to be a critical dietary nutrient for mammary gland development and milk production. In bovine mammary epithelial cells (BMECs), Lys increased cell viability and protein synthesis while inhibiting protein degradation. Most of the Lys was incorporated into proteins, with a small portion being oxidized or used for the synthesis of other amino acids. Lys significantly upregulated the expression of the amino acid transporter ATB0,+, and activated the mTOR and JAK2-STAT5 pathways, which are involved in protein synthesis .
Lysine's Role in Milk Fat Synthesis
Lysine (Lys) also plays a role in enhancing milk fat synthesis in BMECs, particularly in the presence of fatty acids (FAs). Lys dose-dependently affected cell numbers and milk fat synthesis, with a more pronounced effect when combined with FAs. It was found that Lys enhances FA-induced expression and maturation of sterol regulatory element-binding protein 1c (SREBP-1c) in a fatty-acid-binding protein 5 (FABP5)-dependent manner. The study revealed that Lys stimulates FABP5 expression through the GPRC6A-PI3K signaling pathway, affecting GPRC6A expression and localization at the plasma membrane. This suggests that Lys enhances FA-stimulated milk fat synthesis via the GPRC6A-PI3K-FABP5 signaling in BMECs .
Scientific Research Applications
1. Diagnostic and Prognostic Biomarker for Fabry Disease
Lysogb3, known as globotriaosylsphingosine, serves as a critical biomarker for Fabry Disease (FD). Elevated levels of LysoGb3 in plasma are indicative of FD and can be used for both diagnosis and monitoring the efficacy of enzyme replacement therapy (ERT) in patients. Studies have shown that LysoGb3 levels correlate with disease severity and phenotype, making it a valuable tool in clinical settings for managing FD (Arends et al., 2017); (Nowak et al., 2017).
2. Enhanced Understanding of Fabry Disease Pathophysiology
Research indicates that different forms of LysoGb3, varying in long-chain base (LCB) compositions, exist. This discovery has potential implications for understanding the pathophysiology of FD and may assist in identifying disease subtypes or severity (Ohira et al., 2020).
3. Potential in Therapeutic Monitoring and Treatment Evaluation
LysoGb3 has been identified as a useful biomarker for therapeutic monitoring in FD. Its concentrations can be indicative of therapeutic response, especially in enzyme replacement therapy, providing insights into the effectiveness of the treatment (Nowak et al., 2017).
4. Role in Newborn Screening and Early Diagnosis
Studies have explored the potential of LysoGb3 in newborn screening for FD. Elevated levels of LysoGb3 in newborns can signal the presence of FD, suggesting its utility in early diagnosis and intervention, which is crucial for disease management (Spada et al., 2017).
5. Association with Other Lysosomal Storage Disorders
Recent research has uncovered elevated LysoGb3 levels in neuronopathic forms of Mucopolysaccharidoses, indicating a broader application of LysoGb3 in understanding and diagnosing other lysosomal storage disorders (Baydakova et al., 2020).
Safety And Hazards
Future Directions
Regular observation of plasma lysoGb3 and antibodies is useful for monitoring Fabry patients during enzyme replacement therapy . Long term follow-up of individuals detected by newborn screening will improve our knowledge about the natural history of the disease, the phenotype prediction and the patients’ management .
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysogb3 | |
CAS RN |
126550-86-5 | |
Record name | Globotriaosyl lysosphingolipid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.